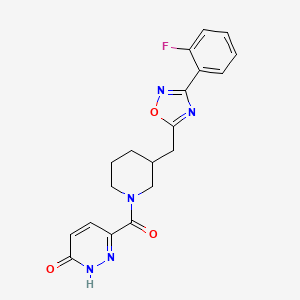![molecular formula C12H12ClF3N2O2 B2976508 2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide CAS No. 744227-38-1](/img/structure/B2976508.png)
2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of Weinreb amide .
Synthesis Analysis
While specific synthesis details for this compound were not found, it’s common in chemical reactions to confirm the disappearance of the starting material and completion of the reaction using techniques like Thin Layer Chromatography (TLC) .Applications De Recherche Scientifique
Radiosynthesis Applications
Radiosynthesis of Chloroacetanilide Herbicides
The compound 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, a chloroacetanilide herbicide, was radiosynthesized for studies on metabolism and mode of action. This synthesis facilitates the tracking and understanding of the herbicide's behavior in environmental and biological systems (Latli & Casida, 1995).
Comparative Metabolism Studies
Metabolism in Human and Rat Liver Microsomes
Research comparing the metabolism of chloroacetamide herbicides, including compounds like 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)acetamide, in human and rat liver microsomes, provides insights into the metabolic pathways and potential human health implications of exposure to these chemicals (Coleman et al., 2000).
Anticancer Drug Synthesis and Structure
Synthesis and Molecular Docking of Anticancer Drugs
The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity through in silico modeling targeting the VEGFr receptor demonstrates the application of similar compounds in developing therapeutic agents. This research highlights the compound's potential in cancer treatment and the importance of structural analysis in drug design (Sharma et al., 2018).
Analytical Chemistry and Trace Analysis
Versatile Aminoacetamide Electrophore Reagent (AMACE1)
The development of AMACE1 for the trace organic analysis of keto or carboxylic acid groups showcases the utility of related compounds in enhancing the sensitivity and specificity of analytical methods. This application is crucial for detecting and quantifying small organic molecules in various samples (Lu & Giese, 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
It is suggested that the compound may have anti-inflammatory activity , which could imply that it interacts with inflammatory pathways in the body.
Biochemical Pathways
It is mentioned that the compound may have anti-inflammatory activity , suggesting that it could affect inflammatory pathways.
Result of Action
It is suggested that the compound may have anti-inflammatory activity , which could imply that it reduces inflammation at the molecular and cellular level.
Action Environment
It is mentioned that the compound should be stored at room temperature , suggesting that temperature could affect its stability.
Propriétés
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O2/c1-18(11(20)6-13)7-10(19)17-9-5-3-2-4-8(9)12(14,15)16/h2-5H,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZAAOJVMDJPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

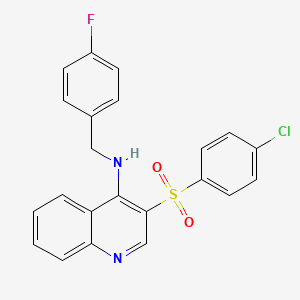
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B2976428.png)

![N-allyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2976430.png)
![[2-(5-Chloro-2-phenoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2976431.png)
![4-[(3E)-3-(hydroxyimino)-2-[(1E)-1-(hydroxyimino)ethyl]butyl]phenol](/img/structure/B2976433.png)
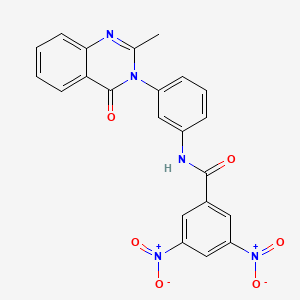

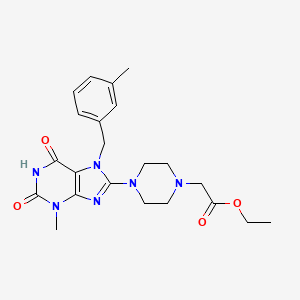

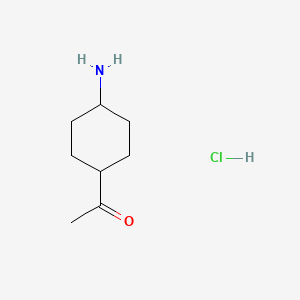
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2976446.png)
![N-(2,5-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2976447.png)
